mHTT-CaM Interaction Abrogation: Documented Biological Activity in Huntington's Disease-Relevant Alphascreen Assay
This compound has documented activity in an Alphascreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin protein (mHTT) and calmodulin (CaM), a therapeutically relevant target for Huntington's disease [1]. The assay record indicates that the compound was tested and identified as a hit in this specific biochemical screening platform. This represents a distinct biological annotation not available for most uncharacterized benzothiazole-2-amine analogs lacking published target engagement data [1].
| Evidence Dimension | Abrogation of mHTT-CaM protein-protein interaction |
|---|---|
| Target Compound Data | Hit identified in Alphascreen assay (specific quantitative data not disclosed in available records) |
| Comparator Or Baseline | Uncharacterized benzothiazole-2-amine analogs lacking documented mHTT-CaM interaction data |
| Quantified Difference | Not available; presence of documented screening data confers verifiable research utility absent in non-annotated comparators |
| Conditions | Alphascreen assay for small molecules abrogating mHTT-CaM interaction; source ID 24983; external ID KUHTS-Muma KU-CaM-Htt INH-01 |
Why This Matters
This documented screening activity provides a validated starting point for Huntington's disease research programs, offering a target-engagement record that uncharacterized analogs lack.
- [1] Chemsrc. Alphascreen assay for small molecules abrogating mHTT-CaM Interaction. Assay ID 1671202. CAS 1177291-47-2. View Source
